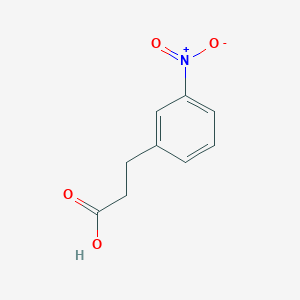

3-(3-Nitrophenyl)propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOANOABZUNJOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375063 | |

| Record name | 3-(3-Nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-57-9 | |

| Record name | 3-(3-Nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Nitrophenyl)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Nitrophenyl)propionic acid (CAS: 1664-57-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Potential of a Unique Scaffold

3-(3-Nitrophenyl)propionic acid, a seemingly straightforward aromatic carboxylic acid, holds considerable untapped potential within the realms of medicinal chemistry and materials science. Its architecture, featuring a flexible propionic acid chain and a strategically positioned nitro group on the phenyl ring, offers a versatile platform for structural modification and functionalization. The electron-withdrawing nature of the nitro group significantly influences the molecule's chemical reactivity and positions it as a valuable intermediate for the synthesis of a diverse array of derivatives. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and prospective applications, thereby empowering researchers to explore its full scientific promise.

Section 1: Physicochemical Properties and Structural Elucidation

This compound presents as a white to light yellow crystalline solid. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 1664-57-9 | [1][2] |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| Melting Point | 110-112 °C | [3] |

| Appearance | White to light yellow powder/crystal | [4][5] |

| Solubility | Soluble in methanol. | [5] |

Structural Formula:

Section 2: Synthesis of this compound: A Practical Approach

The synthesis of this compound can be effectively achieved through the Knoevenagel-Doebner condensation, a reliable method for the preparation of α,β-unsaturated carboxylic acids, followed by a subsequent reduction of the carbon-carbon double bond. This two-step process offers a high-yielding and straightforward route to the target molecule.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 3-(3-Nitrophenyl)acrylic acid via Knoevenagel-Doebner Condensation [4][6]

-

Rationale: This reaction leverages the reactivity of the aldehyde group on 3-nitrobenzaldehyde with the active methylene group of malonic acid. Pyridine serves as both the solvent and a basic catalyst, while piperidine acts as a more potent basic catalyst to facilitate the condensation and subsequent decarboxylation.[6]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine (10 volumes).

-

Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 90-100°C) with continuous stirring. The progress of the reaction can be monitored by the evolution of carbon dioxide.

-

After 4-6 hours, or upon completion as indicated by thin-layer chromatography (TLC), cool the reaction mixture to room temperature.

-

Acidify the mixture by carefully adding 6M hydrochloric acid until a precipitate forms.

-

Collect the solid product, 3-(3-nitrophenyl)acrylic acid, by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum.

-

Step 2: Synthesis of this compound via Catalytic Hydrogenation [4]

-

Rationale: The carbon-carbon double bond in the acrylic acid intermediate is selectively reduced using catalytic hydrogenation. Palladium on carbon is an efficient and widely used catalyst for this transformation.

-

Procedure:

-

Dissolve the crude 3-(3-nitrophenyl)acrylic acid from the previous step in a suitable solvent, such as ethanol, in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) using a Parr hydrogenator or a similar apparatus.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete, which can be monitored by the cessation of hydrogen uptake or by TLC.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity solid.

-

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would include:

-

Aromatic protons in the region of δ 7.0-8.5 ppm, exhibiting complex splitting patterns due to their coupling.

-

Two methylene (-CH₂-) groups appearing as triplets in the aliphatic region (δ 2.5-3.5 ppm).

-

A broad singlet for the carboxylic acid proton, typically found at δ 10-12 ppm.

Reference ¹H NMR data for a similar compound, 3-phenylpropionic acid, shows aromatic protons in the range of δ 7.17-7.34 ppm and two triplets for the methylene groups at δ 2.97 and 2.69 ppm.[7] For 3-nitropropionic acid, the methylene protons appear as triplets at approximately δ 3.0 and 4.6 ppm.[8]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. The expected signals for this compound would include:

-

A signal for the carbonyl carbon of the carboxylic acid around δ 170-180 ppm.

-

Signals for the aromatic carbons between δ 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded.

-

Two signals for the aliphatic methylene carbons in the range of δ 30-40 ppm.

Reference ¹³C NMR data for 3-phenylpropionic acid shows the carbonyl carbon at δ 179.82 ppm, aromatic carbons between δ 126.52-140.28 ppm, and the methylene carbons at δ 35.64 and 30.73 ppm.[7]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase HPLC method is generally suitable for this compound.

-

Illustrative HPLC Method:

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[9]

-

Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is typically effective.[9]

-

Detection: UV detection at a wavelength where the nitrophenyl chromophore absorbs strongly (e.g., 210-280 nm) is appropriate.[10]

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would be expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.[3]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

N-O Asymmetric Stretch (Nitro Group): A strong absorption between 1500-1550 cm⁻¹.

-

N-O Symmetric Stretch (Nitro Group): A medium to strong absorption in the range of 1340-1370 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks typically appear below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Section 4: Applications in Research and Drug Development

While direct pharmacological studies on this compound are limited in the public domain, its structural motifs suggest several promising avenues for exploration in drug discovery and development.

As a Versatile Building Block

The true value of this compound lies in its utility as a versatile chemical intermediate. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide range of chemical modifications, including amidation, sulfonylation, and the formation of various heterocyclic systems. This opens the door to the synthesis of libraries of novel compounds for biological screening.

The amino derivative, 3-(3-aminophenyl)propionic acid, is a key precursor for the synthesis of various biologically active molecules. The strategic placement of the propionic acid side chain and the reactive amino group on the phenyl ring allows for the construction of complex molecular architectures with potential therapeutic applications.

Potential Pharmacological Relevance

Derivatives of arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[11] While this compound itself is not an NSAID, its core structure is shared with this important class of therapeutic agents. This suggests that with appropriate functionalization, novel anti-inflammatory or analgesic agents could be developed.

Furthermore, the introduction of a nitro group can modulate the electronic properties and metabolic stability of a molecule, which are key considerations in drug design. The nitro group can also participate in specific interactions with biological targets.

Workflow for Derivative Synthesis and Biological Evaluation

Caption: A logical workflow for leveraging this compound in drug discovery.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as causing skin and serious eye irritation.[5] It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Scaffold with Untapped Potential

This compound represents a valuable and versatile building block for chemical synthesis. While its direct biological activities remain largely unexplored, its potential as a precursor to a wide range of functionalized molecules is clear. The strategic positioning of the nitro group and the carboxylic acid moiety provides chemists with the tools to design and synthesize novel compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and analysis, with the aim of inspiring further research into this promising chemical entity.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 9, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). Propionic acid, p-nitrophenyl ester - Optional[13C NMR] - Spectrum. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitropropionic acid. PubChem. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 9, 2026, from [Link]

-

Organic Spectroscopy International. (2017, July 24). 3-Phenylpropionic acid. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR data of 3-nitropropionic acid obtained at 300 MHz. Retrieved January 9, 2026, from [Link]

-

Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2015, September 12). Does anyone know the HPLC conditions to quantify propionic acid? Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (s)-3-Amino-3-(3-nitrophenyl)propionic acid. PubChem. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved January 9, 2026, from [Link]

-

OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. Retrieved January 9, 2026, from [Link]

-

YouTube. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved January 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved January 9, 2026, from [Link]

-

IJPPR. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2025, August 6). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 3-Nitropropionic acid - Optional[1H NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. azooptics.com [azooptics.com]

- 3. instanano.com [instanano.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rtilab.com [rtilab.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. dream.cnrs.fr [dream.cnrs.fr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | C9H9NO4 | CID 2760224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-depth Technical Guide to the Molecular Structure of 3-(3-Nitrophenyl)propionic Acid

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 3-(3-Nitrophenyl)propionic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: A Molecule of Interest in Medicinal Chemistry

This compound is a bifunctional organic compound that holds significant interest in the realm of medicinal chemistry. Its structure, featuring a carboxylic acid moiety and a nitroaromatic ring, presents a unique combination of functionalities that can be exploited in the design of novel therapeutic agents. The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets, while the nitroaromatic scaffold is a well-established pharmacophore found in numerous approved drugs.[1][2][3] The presence of the nitro group, a strong electron-withdrawing and polar substituent, significantly influences the molecule's electronic properties, pharmacokinetics, and pharmacodynamics.[4][5] This guide will delve into the intricacies of its molecular architecture, offering both theoretical and practical insights for its application in drug discovery endeavors.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in research and development. Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₄ | [6] |

| Molecular Weight | 195.17 g/mol | [6] |

| CAS Number | 1664-57-9 | [6] |

| IUPAC Name | 3-(3-nitrophenyl)propanoic acid | [7] |

| Melting Point | 110-112 °C | [8] |

| Boiling Point | 379.4 ± 17.0 °C (Predicted) | [8] |

| Density | 1.343 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | 4.50 ± 0.10 (Predicted) | [8] |

| Appearance | White to light yellow powder/crystal | [8] |

| Solubility | Soluble in Methanol | [8] |

Molecular Structure Elucidation: A Multi-faceted Approach

A thorough characterization of the molecular structure of this compound necessitates a combination of spectroscopic and analytical techniques. While a definitive single-crystal X-ray structure is not publicly available, a comprehensive structural analysis can be constructed through predictive modeling and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely display a complex multiplet pattern due to the meta-substitution of the nitro group. The protons on the propionic acid chain would appear as two triplets.

-

Aromatic Protons (δ 7.5-8.5 ppm): The four protons on the nitrophenyl ring will show characteristic downfield shifts due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The proton ortho to the nitro group is expected to be the most deshielded.

-

Aliphatic Protons (δ 2.7-3.1 ppm): The two methylene groups of the propionic acid chain will appear as two distinct triplets, a result of spin-spin coupling with each other. The methylene group adjacent to the aromatic ring will likely be more deshielded than the one adjacent to the carboxyl group.

-

Carboxylic Acid Proton (δ 10-13 ppm): The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift, which is often concentration-dependent.[9]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are anticipated.

-

Carbonyl Carbon (δ ~170-180 ppm): The carbon of the carboxylic acid group is expected to resonate at the most downfield position.[10]

-

Aromatic Carbons (δ ~120-150 ppm): The six carbons of the benzene ring will appear in the aromatic region. The carbon atom directly attached to the nitro group will be significantly deshielded.

-

Aliphatic Carbons (δ ~30-40 ppm): The two methylene carbons of the propionic acid chain will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the key functional groups within a molecule. The IR spectrum of this compound would be characterized by the following absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[9][11]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[12]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[9][11]

-

N-O Stretch (Nitro Group): Two distinct, strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically appearing around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[13]

-

C=C Stretch (Aromatic): Medium to weak absorption bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.[12]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would provide information about the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion Peak (M⁺): The molecular ion peak would be expected at an m/z value corresponding to the molecular weight of the compound (195.17). However, for some carboxylic acids, this peak can be weak or absent.[14]

-

Key Fragmentation Pathways: Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (m/z 46) and NO (m/z 30).[15] Carboxylic acids often undergo fragmentation via the loss of the carboxyl group (COOH, m/z 45) or through McLafferty rearrangement if structurally permissible.[8]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Knoevenagel condensation followed by reduction and hydrolysis.[16][17] A detailed protocol based on literature procedures is provided below.

Experimental Protocol: Knoevenagel Condensation Route

Materials:

-

3-Nitrobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalyst)

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrobenzaldehyde and malonic acid in a minimal amount of ethanol. Add a catalytic amount of piperidine and a larger volume of pyridine to serve as the solvent and base.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis and Decarboxylation: After the condensation is complete, carefully add a solution of concentrated hydrochloric acid to the reaction mixture. This will protonate the intermediate and facilitate the decarboxylation of the malonic acid derivative upon further heating.

-

Work-up: Cool the reaction mixture to room temperature and extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Causality Behind Experimental Choices:

-

Pyridine as Solvent and Base: Pyridine serves a dual role in the Doebner modification of the Knoevenagel condensation. It acts as a weakly basic catalyst and a solvent that facilitates the decarboxylation of the intermediate.[18]

-

Piperidine Catalyst: A small amount of a stronger secondary amine catalyst, like piperidine, is often used to accelerate the initial condensation step.[19]

-

Acidic Work-up: The addition of a strong acid is crucial for the hydrolysis of any intermediates and to ensure the final product is in its protonated carboxylic acid form.

Reaction Mechanism

X-ray Crystallography: The Gold Standard for Structural Determination

While a specific crystal structure for this compound is not found in the common crystallographic databases, X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[20]

Protocol for Crystal Growth and Data Collection

Crystal Growth:

-

Solvent Selection: The choice of solvent is critical for growing high-quality single crystals. A solvent in which the compound has moderate solubility is ideal. For this compound, solvents like ethanol, ethyl acetate, or a mixture of these with a less polar co-solvent like hexane could be explored.[21]

-

Slow Evaporation: A straightforward method involves dissolving the purified compound in a suitable solvent to near saturation, filtering the solution to remove any particulate matter, and allowing the solvent to evaporate slowly in a dust-free environment.[22]

-

Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[20]

-

X-ray Diffraction: The crystal is then placed in an intense beam of monochromatic X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are then refined against the experimental data to yield the final, high-resolution molecular structure.

Relevance in Drug Development

The molecular architecture of this compound makes it a valuable scaffold for drug discovery.

The Role of the Nitroaromatic Moiety

Nitroaromatic compounds have a long history in medicine, with many exhibiting a broad range of biological activities, including antibacterial, anticancer, and antiparasitic properties.[2][23] The nitro group can be bioreduced in vivo to form reactive nitroso and hydroxylamine intermediates, which can exert cytotoxic effects on target cells.[5] This mechanism of action is particularly relevant for the development of hypoxia-activated prodrugs that are selectively toxic to cancer cells in the low-oxygen tumor microenvironment.

The Carboxylic Acid Group and Bioisosterism

The carboxylic acid functionality is a common feature in many drugs, as it can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. However, the acidic nature of this group can also lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism.[15] In drug design, a common strategy is to replace the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties that can maintain or improve biological activity while enhancing the drug-like properties of the molecule.[15] this compound can serve as a starting point for the synthesis of various derivatives where the carboxylic acid is replaced by bioisosteres like tetrazoles, sulfonamides, or hydroxamic acids, allowing for the fine-tuning of a lead compound's properties.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug development professionals. Its molecular structure, characterized by a nitroaromatic ring and a carboxylic acid group, offers a versatile platform for the design and synthesis of novel therapeutic agents. While a complete experimental structural elucidation is pending, a comprehensive understanding of its molecular architecture can be achieved through a combination of predictive spectroscopic methods and comparison with analogous compounds. The synthetic accessibility of this compound, coupled with the well-documented biological relevance of its constituent functional groups, underscores its potential as a valuable building block in the ongoing quest for new and improved medicines.

References

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-7.[4]

-

Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.[5]

-

Nikolayev, A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705.[23]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.[15]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.[1]

-

Benchchem. (n.d.). Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid.[13]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.[2]

-

Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry.[22]

-

Gutiérrez, R. M. P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3613.[3]

-

IUCr Journals. (2024). How to grow crystals for X-ray crystallography.[24]

-

Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.[14]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals.[21]

-

Wikipedia. (n.d.). Knoevenagel condensation.[16]

-

Wikipedia. (n.d.). X-ray crystallography.[20]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.[18]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

-

Frostburg State University Chemistry Department. (2018, May 4). Knoevenagel condensation [Video]. YouTube.[19]

-

ChemicalBook. (n.d.). This compound CAS#: 1664-57-9.[8]

-

L.S.College, Muzaffarpur. (2020, August 29). Knoevenagel condensation.[17]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.[25]

-

J&K Scientific. (n.d.). This compound, 98% | 1664-57-9.[6]

-

ResearchGate. (2025). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane.[26]

-

Clark, J. (n.d.). Table of Characteristic IR Absorptions.[12]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra.[27]

-

University of Calgary. (n.d.). IR: carboxylic acids.[11]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.[9]

-

PubChem. (n.d.). This compound.[7]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material.[28]

-

SpectraBase. (n.d.). Propionic acid, p-nitrophenyl ester - Optional[13C NMR] - Chemical Shifts.[29]

-

TCI Chemicals. (n.d.). 1H-NMR - 3-(4-Nitrophenyl)propionic Acid.[30]

-

PubChem. (n.d.). 3-Nitropropionic acid.[31]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2017, July 24). 3-Phenylpropionic acid.[32]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. svedbergopen.com [svedbergopen.com]

- 5. scielo.br [scielo.br]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 15. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 17. lscollege.ac.in [lscollege.ac.in]

- 18. Knoevenagel Condensation [organic-chemistry.org]

- 19. youtube.com [youtube.com]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. How To [chem.rochester.edu]

- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 23. mdpi.com [mdpi.com]

- 24. journals.iucr.org [journals.iucr.org]

- 25. acdlabs.com [acdlabs.com]

- 26. researchgate.net [researchgate.net]

- 27. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 28. rsc.org [rsc.org]

- 29. spectrabase.com [spectrabase.com]

- 30. tcichemicals.com [tcichemicals.com]

- 31. 3-Nitropropionic acid | C3H5NO4 | CID 1678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]

3-(3-Nitrophenyl)propionic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-(3-Nitrophenyl)propionic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a valuable building block in medicinal chemistry and materials science. The document is structured for researchers, chemists, and drug development professionals, offering a deep dive into reaction mechanisms, field-proven experimental protocols, and strategic considerations for process optimization. We will explore the two primary methodologies for constructing the key intermediate, (E)-3-(3-nitrophenyl)acrylic acid, via the Knoevenagel-Doebner condensation and the Perkin reaction. Subsequently, the guide details the selective reduction to the target saturated carboxylic acid and further transformation to its amino analogue, 3-(3-aminophenyl)propionic acid, a compound of significant pharmaceutical interest.[1] Each section is grounded in authoritative references, providing a self-validating framework for laboratory application.

Introduction and Strategic Overview

This compound is an aromatic carboxylic acid characterized by a propanoic acid moiety and a nitro group at the meta position of the benzene ring.[2][3] Its structure serves as a versatile scaffold for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents where the nitro group can be a precursor to an amine, or the carboxylic acid can be modified.[1][4][5]

The most logical and industrially scalable approach to its synthesis begins with the commercially available starting material, 3-nitrobenzaldehyde.[6] The overall strategy involves a two-step sequence:

-

Carbon-Carbon Bond Formation: An olefination reaction to extend the aldehyde into an α,β-unsaturated acrylic acid derivative.

-

Reduction: Saturation of the alkene double bond to yield the final propionic acid chain.

This synthetic strategy is visualized in the workflow below.

Caption: High-level overview of the synthesis pathway.

Synthesis of Key Intermediate: (E)-3-(3-nitrophenyl)acrylic acid

The pivotal step in this synthesis is the creation of the α,β-unsaturated acid, commonly known as m-nitrocinnamic acid. This is achieved through condensation reactions that extend the carbon backbone of 3-nitrobenzaldehyde. We will detail the two most effective methods: the Knoevenagel-Doebner condensation and the Perkin reaction.

Method A: The Knoevenagel-Doebner Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7][8] The Doebner modification specifically employs malonic acid in the presence of a basic catalyst like pyridine, often with a co-catalyst such as piperidine.[7][9] This modification is highly efficient as it is followed by a concerted decarboxylation upon heating, directly yielding the cinnamic acid derivative.[9][10]

Mechanism: The reaction is initiated by the deprotonation of malonic acid by the base (piperidine) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. A subsequent dehydration and pyridine-induced decarboxylation yield the final α,β-unsaturated acid product.[9][11]

Caption: Mechanism of the Knoevenagel-Doebner condensation.

Experimental Protocol: Knoevenagel-Doebner Condensation [10]

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 3-nitrobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine as the solvent.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed. The evolution of CO2 will be observed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain pure (E)-3-(3-nitrophenyl)acrylic acid.

Method B: The Perkin Reaction

The Perkin reaction is a classic method for synthesizing cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[12][13] For the synthesis of m-nitrocinnamic acid, 3-nitrobenzaldehyde is reacted with acetic anhydride and sodium acetate.[14]

Mechanism: The reaction begins with the formation of a carbanion (enolate) from acetic anhydride, facilitated by the sodium acetate base.[15] This enolate adds to the aldehyde carbonyl group in an aldol-type condensation. The resulting alkoxide undergoes an intramolecular acyl transfer, followed by elimination of an acetate group and subsequent hydrolysis to yield the final product.[16]

Caption: Mechanism of the Perkin reaction.

Experimental Protocol: Perkin Reaction [14]

-

Setup: In a round-bottom flask fitted with a reflux condenser, combine 3-nitrobenzaldehyde (1.0 eq), acetic anhydride (2.0 eq), and freshly fused sodium acetate (1.5 eq).

-

Reaction: Heat the mixture in an oil bath at 180 °C for 10-13 hours.

-

Workup: After cooling slightly, pour the reaction mixture into water to hydrolyze the excess anhydride and precipitate the crude product.

-

Purification: Filter the solid and wash with water. Dissolve the crude product in aqueous ammonia, filter to remove any insoluble impurities, and then re-precipitate the acid by pouring the solution into dilute sulfuric acid. Collect the purified m-nitrocinnamic acid by filtration, wash with water, and dry. Recrystallization from ethanol yields the pure product.[14]

Comparison of Methods

| Feature | Knoevenagel-Doebner Condensation | Perkin Reaction |

| Reagents | Malonic acid, Pyridine, Piperidine | Acetic anhydride, Sodium acetate |

| Temperature | Reflux (typically ~115 °C) | High temperature (180 °C) |

| Reaction Time | Generally shorter (hours) | Longer (10+ hours)[14] |

| Yield | Often excellent, can be nearly quantitative[17] | Good to high (e.g., 74-77%)[14] |

| Advantages | Milder conditions, shorter reaction time. | Avoids the use of pyridine, which is carcinogenic.[18] |

| Disadvantages | Requires pyridine, which is toxic and has a strong odor. | Harsh conditions, long reaction time, potential for side reactions. |

Final Step: Reduction to this compound

With m-nitrocinnamic acid in hand, the final step is the selective reduction of the carbon-carbon double bond to form the propionic acid side chain. Catalytic hydrogenation is the method of choice for this transformation.

Method: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for reducing alkene double bonds.[19] While this reagent can also reduce nitro groups, the reduction of an isolated C=C double bond is typically faster and can be achieved under milder conditions than the reduction of an aromatic nitro group.[20] By carefully controlling the hydrogen pressure and reaction time, selective reduction is achievable.

Caption: Experimental workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: Dissolve (E)-3-(3-nitrophenyl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas several times. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization if needed.

Further Transformation: Synthesis of 3-(3-Aminophenyl)propionic acid

The nitro group in this compound serves as a versatile handle for further functionalization, most commonly through reduction to the corresponding amine, 3-(3-aminophenyl)propionic acid.[21][22] This transformation is crucial for many applications in drug development.

A variety of methods are available for the reduction of aromatic nitro compounds.[20][23][24] The choice of reagent depends on the presence of other functional groups in the molecule.

Common Methods for Nitro Group Reduction [19][24][25]

| Reducing Agent | Conditions | Advantages | Disadvantages |

| H₂, Pd/C | H₂ gas (1-4 atm), Ethanol/Methanol | Clean reaction, high yield, catalyst is recyclable. | Can also reduce other functional groups (alkenes, alkynes, etc.).[19] |

| H₂, Raney Ni | H₂ gas, Ethanol | Effective, less likely to cause dehalogenation than Pd/C.[19] | Pyrophoric catalyst, requires careful handling. |

| Fe, HCl/NH₄Cl | Acidic or neutral aqueous media | Inexpensive, high functional group tolerance.[24][25] | Requires stoichiometric amounts of metal, acidic workup. |

| SnCl₂, HCl | Ethanol, reflux | Mild, good for substrates with acid-sensitive groups. | Stoichiometric tin salts produced as waste.[19][25] |

| Zn, AcOH | Acetic Acid | Mild conditions, good functional group tolerance.[19] | Stoichiometric zinc waste. |

Experimental Protocol: Nitro Reduction with H₂ and Pd/C

The same setup and general procedure as described in Section 3 can be used.

-

Setup: Dissolve this compound (1.0 eq) in ethanol in a hydrogenation vessel.

-

Catalyst: Add 10% Pd/C catalyst (5-10 wt%).

-

Hydrogenation: Pressurize the vessel with hydrogen (50 psi) and stir at room temperature until hydrogen uptake ceases.

-

Workup: Filter the mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-(3-aminophenyl)propionic acid.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process starting from 3-nitrobenzaldehyde. The formation of the key m-nitrocinnamic acid intermediate can be accomplished via either the Knoevenagel-Doebner condensation or the Perkin reaction. While the Perkin reaction is a classic method, the Knoevenagel-Doebner condensation generally offers milder conditions and higher efficiency. The final reduction of the alkene is straightforwardly accomplished by catalytic hydrogenation. The resulting product is a valuable intermediate that can be readily converted to its amino analogue, expanding its utility in the synthesis of complex, biologically active molecules. This guide provides the foundational knowledge and practical protocols for researchers to successfully implement these synthetic pathways.

References

-

Wikipedia. Knoevenagel condensation. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

Gawande, M. B., et al. (2015). Advancement in methodologies for reduction of nitroarenes. RSC Advances. [Link]

-

Wikipedia. 3-Nitrobenzaldehyde. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

-

Kolb, K. E., et al. (1984). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education. [Link]

-

Bloom Tech. (2023). How do you synthesize 3-Nitrobenzaldehyde?. [Link]

-

Bartleby.com. Synthesis of 3-Nitrobenzaldehyde Essay. [Link]

-

Smith, A. D., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

-

Bhagwat, V. B., & Sudborough, J. J. (1930). The condensation of aldehydes with malonic acid. Journal of the Indian Institute of Science. [Link]

-

Kwon, P. S., et al. (1997). Microwave Enhanced Knoevenagel Condensation of Malonic Acid on Basic Alumina. Synthetic Communications. [Link]

-

Organic Chemistry Portal. 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. [Link]

-

Cambridge University Press. Perkin Reaction. [Link]

-

ResearchGate. (2024). Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]

-

PubMed Central. (2024). Progress on 3-Nitropropionic Acid Derivatives. [Link]

-

ResearchGate. (2024). Progress on 3-Nitropropionic Acid Derivatives. [Link]

-

Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. [Link]

-

ResearchGate. (2016). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

-

PubMed. (2024). Progress on 3-Nitropropionic Acid Derivatives. [Link]

-

Royal Society of Chemistry. (2017). Pyridine free Knoevenagel condensation for synthesis of cinnamic acids using aliphatic tertiary amine surrogates. [Link]

-

PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. [Link]

-

Wikipedia. Perkin reaction. [Link]

-

Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. [Link]

-

Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. [Link]

- Google Patents. (2015). Method for preparing 3-nitropropionic acid.

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

PubChem. This compound. [Link]

-

Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. [Link]

-

Organic Syntheses. m-NITROCINNAMIC ACID. [Link]

-

MDPI. (2024). Progress on 3-Nitropropionic Acid Derivatives. [Link]

-

Matrix Fine Chemicals. 3-(3-NITROPHENYL)PROPANOIC ACID. [Link]

-

Semantic Scholar. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. [Link]

-

Oakwood Chemical. 3-(3-Aminophenyl)propionic acid. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

PubChem. 3-(3-Aminophenyl)propionic acid. [Link]

Sources

- 1. 3-(3-AMINOPHENYL)PROPIONIC ACID | 1664-54-6 [chemicalbook.com]

- 2. This compound | C9H9NO4 | CID 2760224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(3-NITROPHENYL)PROPANOIC ACID | CAS 1664-57-9 [matrix-fine-chemicals.com]

- 4. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress on 3-Nitropropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Knoevenagel Condensation [organic-chemistry.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Perkin reaction - Wikipedia [en.wikipedia.org]

- 13. longdom.org [longdom.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. longdom.org [longdom.org]

- 17. ias.ac.in [ias.ac.in]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 20. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. 3-(3-Aminophenyl)propionic acid [oakwoodchemical.com]

- 23. Advancement in methodologies for reduction of nitroarenes - RSC Advances (RSC Publishing) DOI:10.1039/C5RA10076C [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-(3-Nitrophenyl)propionic Acid

Introduction

The molecular structure of 3-(3-Nitrophenyl)propionic acid is presented below, with atom numbering for the purpose of spectroscopic assignment.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of similar structures, such as 3-phenylpropionic acid and various nitrophenyl derivatives.[5][6]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | ~8.10 | s | - | Aromatic |

| H-4 | ~7.95 | d | ~7.8 | Aromatic |

| H-5 | ~7.50 | t | ~7.8 | Aromatic |

| H-6 | ~7.65 | d | ~7.8 | Aromatic |

| H-7 | ~3.05 | t | ~7.5 | -CH₂-Ar |

| H-8 | ~2.75 | t | ~7.5 | -CH₂-COOH |

| OH | >10 | br s | - | Carboxylic Acid |

Interpretation and Rationale

-

Aromatic Region (7.50 - 8.10 ppm): The protons on the nitro-substituted benzene ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group.

-

H-2: This proton is situated between the nitro group and the propionic acid substituent and is expected to be a singlet or a narrowly split triplet.

-

H-4, H-5, and H-6: These protons will exhibit characteristic splitting patterns. H-5, being coupled to both H-4 and H-6, should appear as a triplet. H-4 and H-6 will likely be doublets, coupled to H-5.

-

-

Aliphatic Region (2.75 - 3.05 ppm): The two methylene groups of the propionic acid chain will appear as triplets due to coupling with each other. The methylene group attached to the aromatic ring (H-7) is expected to be slightly more deshielded than the methylene group adjacent to the carboxyl group (H-8).

-

Carboxylic Acid Proton (>10 ppm): The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift and can exchange with deuterium in D₂O.

Experimental Protocol for ¹H NMR

Caption: A standard workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in this compound are listed below. These predictions are based on established chemical shift ranges for similar functional groups.[7][8][9]

| Carbon(s) | Predicted δ (ppm) | Assignment |

| C-9 | ~178 | C=O (Carboxylic Acid) |

| C-3 | ~148 | C-NO₂ |

| C-1 | ~142 | C-CH₂ (Aromatic) |

| C-5 | ~135 | Aromatic CH |

| C-2 | ~129 | Aromatic CH |

| C-6 | ~124 | Aromatic CH |

| C-4 | ~122 | Aromatic CH |

| C-8 | ~35 | -CH₂-COOH |

| C-7 | ~30 | -CH₂-Ar |

Interpretation and Rationale

-

Carbonyl Carbon (~178 ppm): The carboxylic acid carbonyl carbon is expected to have the most downfield chemical shift.

-

Aromatic Carbons (122 - 148 ppm): The aromatic carbons will appear in the typical range for benzene derivatives. The carbon attached to the nitro group (C-3) will be the most deshielded due to the strong electron-withdrawing nature of the nitro group. The carbon bearing the propionic acid side chain (C-1) will also be downfield. The remaining aromatic carbons will have chemical shifts influenced by the electronic effects of the substituents.

-

Aliphatic Carbons (30 - 35 ppm): The two methylene carbons will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the common use of proton decoupling to simplify the spectrum to a series of singlets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The following table summarizes the key predicted IR absorption bands for this compound based on the characteristic frequencies of its functional groups.[10][11][12]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1550-1500 and 1350-1300 | N-O asymmetric and symmetric stretch | Nitro Group |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

Interpretation and Rationale

-

O-H Stretch (3300-2500 cm⁻¹): The most characteristic feature of a carboxylic acid is the very broad O-H stretching absorption that often overlaps with the C-H stretching region.

-

C=O Stretch (~1710 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected.

-

N-O Stretches (1550-1500 and 1350-1300 cm⁻¹): The nitro group will exhibit two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations.

-

Aromatic and Aliphatic C-H and C=C Stretches: Absorptions corresponding to the aromatic and aliphatic C-H and aromatic C=C stretching vibrations will also be present in their expected regions.

Experimental Protocol for FTIR

Caption: A typical workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

The predicted key ions in the electron ionization (EI) mass spectrum of this compound are presented below.

| m/z | Ion | Formation |

| 195 | [M]⁺ | Molecular Ion |

| 178 | [M - OH]⁺ | Loss of hydroxyl radical |

| 150 | [M - COOH]⁺ | Loss of carboxyl radical |

| 136 | [M - CH₂COOH]⁺ | McLafferty rearrangement |

| 122 | [C₆H₄NO₂]⁺ | Cleavage of the propionic acid chain |

| 106 | [C₇H₆O]⁺ | Further fragmentation |

| 90 | [C₆H₄O]⁺ | Further fragmentation |

| 76 | [C₆H₄]⁺ | Benzene ring fragment |

Interpretation and Rationale

-

Molecular Ion ([M]⁺, m/z 195): The molecular ion peak should be observable, corresponding to the molecular weight of the compound.

-

Key Fragmentations:

-

Loss of the hydroxyl radical (-OH) from the carboxylic acid group would result in an ion at m/z 178.

-

Decarboxylation (loss of -COOH) would lead to a fragment at m/z 150.

-

A characteristic fragmentation of carboxylic acids is the McLafferty rearrangement, which would result in a fragment at m/z 136.

-

Cleavage of the bond between the aliphatic chain and the aromatic ring would produce ions corresponding to the nitrophenyl moiety and the propionic acid chain.

-

Experimental Protocol for Mass Spectrometry

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging fundamental principles and comparative data from analogous structures, we have constructed a detailed and scientifically grounded prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The included experimental protocols offer practical guidance for researchers seeking to acquire and interpret this data. This guide serves as a valuable resource for the synthesis, characterization, and application of this important chemical intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (s)-3-Amino-3-(3-nitrophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Garcia, A. da C., et al. (2018). 1H NMR data of 3-nitropropionic acid obtained at 300 MHz. ResearchGate. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- DeBord, J., et al. (2013). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 24(9), 1431–1441.

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

- Gampe, N., et al. (2022). Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS. Phytochemical Analysis, 33(8), 1205-1213.

-

ResearchGate. (2022). (PDF) Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS. Retrieved from [Link]

-

ResearchGate. (2014). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

NIST. (n.d.). 3-(3-Hydroxyphenyl)propionic acid. National Institute of Standards and Technology. Retrieved from [Link]

-

Organic Spectroscopy International. (2017). 3-Phenylpropionic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]

Sources

- 1. This compound | 1664-57-9 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H9NO4 | CID 2760224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. 3-NITROPHENYLACETIC ACID(1877-73-2) 1H NMR [m.chemicalbook.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]

- 7. compoundchem.com [compoundchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. 3-NITROPROPIONIC ACID(504-88-1) IR Spectrum [m.chemicalbook.com]

- 11. 3-(3-Hydroxyphenyl)propionic acid [webbook.nist.gov]

- 12. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3-(3-Nitrophenyl)propionic acid solubility information

An In-Depth Technical Guide to the Solubility of 3-(3-Nitrophenyl)propionic Acid

Introduction: Understanding the Molecule

This compound (CAS 1664-57-9) is an aromatic carboxylic acid with a molecular formula of C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1] Its structure, featuring a phenyl ring, a carboxylic acid group, and a nitro group, dictates its physicochemical properties and, consequently, its solubility. This guide provides a comprehensive overview of the solubility characteristics of this compound, the theoretical principles governing its behavior in various solvents, and a robust experimental protocol for its quantitative determination. For researchers in drug discovery and chemical synthesis, a thorough understanding of solubility is paramount for formulation, reaction optimization, and bioavailability studies.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉NO₄ | PubChem[1] |

| Molecular Weight | 195.17 g/mol | PubChem[1] |

| Physical State | White to light yellow powder/crystal | ChemicalBook[2] |

| Melting Point | 110-112 °C | ChemicalBook[2][3] |

| Predicted pKa | 4.50 ± 0.10 | ChemicalBook[2] |

Part 1: Theoretical Framework of Solubility

The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent. The guiding principle is the adage "like dissolves like," which relates solubility to the polarity of the solute and solvent.[4][5]

-

Polarity and Functional Groups: The molecule possesses both polar and non-polar regions. The carboxylic acid (-COOH) and nitro (-NO₂) groups are highly polar and capable of hydrogen bonding. The benzene ring and the propylene chain, conversely, contribute to its non-polar character. Therefore, its solubility is highest in polar protic and aprotic solvents that can interact favorably with these functional groups.

-

Impact of pH on Aqueous Solubility: As a carboxylic acid with a predicted pKa of approximately 4.5, its solubility in aqueous media is highly pH-dependent.[2]

-

At a pH well below its pKa (e.g., pH < 2.5), the carboxylic acid group is predominantly in its protonated, neutral form (-COOH). This form is less polar, leading to low water solubility.

-

As the pH of the solution approaches and exceeds the pKa, the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This ionic form is significantly more polar and readily solvated by water molecules, leading to a sharp increase in aqueous solubility. This principle is fundamental for designing aqueous formulations and for extraction procedures.[4][6]

-

The logical relationship between pH and the ionization state of the molecule can be visualized as follows:

Caption: pH-dependent equilibrium and its effect on solubility.

Part 2: Known Solubility Profile

While extensive quantitative solubility data is not widely published, a qualitative profile can be constructed from available information and chemical principles.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | Soluble[2][3] | The hydroxyl group of methanol acts as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid and nitro groups. |

| Ethanol | Polar Protic | Soluble | Similar mechanism to methanol; a common solvent for organic acids. |

| Water | Polar Protic | Sparingly soluble (at neutral pH) | Solubility is limited by the non-polar benzene ring but increases significantly in alkaline conditions due to salt formation.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid proton, making it a good solvent for many organic acids.[7] |

| Acetone | Polar Aprotic | Soluble to Moderately Soluble | The carbonyl group can act as a hydrogen bond acceptor, but its overall polarity is less than that of alcohols or DMSO. |

| Hexane | Non-polar | Insoluble | The large polarity mismatch between the non-polar solvent and the polar functional groups of the solute prevents effective solvation.[4] |

| Toluene | Non-polar (Aromatic) | Sparingly soluble to Insoluble | While π-π stacking interactions are possible between the benzene rings of toluene and the solute, these are generally not strong enough to overcome the energy required to break the solute's crystal lattice. |

Part 3: Experimental Protocol for Solubility Determination (Shake-Flask Method)

The gold standard for determining equilibrium solubility is the shake-flask method.[5] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and measured accurately.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.

Workflow Diagram

Caption: Experimental workflow for the Shake-Flask solubility assay.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Pipette a precise volume of the desired solvent (e.g., 2.0 mL) into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the suspension for 24 to 48 hours. Causality Note: This extended period is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states. Shorter times may result in an underestimation of solubility.

-

-

Phase Separation:

-

Remove the vial from the shaker and let it stand undisturbed for at least 1 hour to allow the excess solid to settle. For fine suspensions, centrifugation (e.g., 10,000 rpm for 10 minutes) is recommended for a clear separation.

-

-

Sample Collection and Filtration:

-

Carefully draw the supernatant using a syringe.

-

Attach a chemically resistant syringe filter (e.g., PTFE or PVDF, 0.22 µm pore size) to the syringe. Trustworthiness Note: Filtering is a critical step to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The small pore size ensures removal of even fine crystallites.

-

Discard the first 0.2 mL of the filtrate to saturate the filter membrane and avoid adsorption effects.

-

Collect the clear, saturated filtrate into a clean analysis vial.

-

-

Quantification:

-

Accurately dilute a known volume of the filtrate with a suitable mobile phase or solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry method against a standard calibration curve.

-

Calculate the original solubility in mg/mL or mol/L by accounting for the dilution factor.

-

Conclusion

The solubility of this compound is a critical parameter dictated by its molecular structure. It exhibits good solubility in polar organic solvents like methanol and DMSO. Its aqueous solubility is limited but can be significantly enhanced under alkaline conditions due to the deprotonation of its carboxylic acid group. For precise quantification, the shake-flask method provides a reliable and reproducible approach. The principles and protocols outlined in this guide equip researchers with the necessary tools to confidently assess and leverage the solubility characteristics of this compound in their scientific endeavors.

References

-

This compound | C9H9NO4 | CID 2760224. PubChem, National Center for Biotechnology Information. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Toronto Scarborough. [Link]

-

How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone via YouTube. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Academia.edu. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

Sources

- 1. This compound | C9H9NO4 | CID 2760224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1664-57-9 [amp.chemicalbook.com]

- 3. This compound | 1664-57-9 [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Safe Handling of 3-(3-Nitrophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for 3-(3-Nitrophenyl)propionic acid. As a compound frequently utilized in synthetic chemistry and drug development, a thorough understanding of its potential hazards and the implementation of robust safety measures are paramount to ensuring a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed risk assessment.

Compound Identification and Hazard Profile

This compound is a solid organic compound with the following identifiers:

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Nitrohydrocinnamic Acid |

| CAS Number | 1664-57-9[1][2] |

| Molecular Formula | C₉H₉NO₄[1][2] |

| Molecular Weight | 195.17 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | 110-112 °C |

GHS Hazard Classification

Based on available data, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

The GHS pictogram associated with this compound is the exclamation mark. The signal word is "Warning".[3]

Prudent Handling and Storage

The primary principle when handling this compound is the avoidance of all personal contact, including inhalation of dust.[4] A well-ventilated area is mandatory for all operations involving this compound.

Engineering Controls

All weighing and manipulation of the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood should have a continuous and verifiable airflow.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE:

| PPE Component | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and irritation. |

| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not generally required when working in a functional fume hood. If dust cannot be controlled, a NIOSH-approved respirator is necessary. | Minimizes the risk of inhaling irritating dust particles. |

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidents.

-

Store in original, tightly sealed containers.[4]

-

Keep in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[5]

-

Protect containers from physical damage and inspect regularly for leaks.[4]

Experimental Workflows: A Visual Guide

To ensure procedural clarity, the following diagrams illustrate key workflows for handling this compound.

Caption: A flowchart for responding to a spill of this compound.

Fire and Explosion Hazards

While not highly flammable, as a combustible solid, this compound can burn. Finely divided dust may form explosive mixtures with air. [4]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [5]* Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing. [4]* Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides. [6]

Toxicological and Reactivity Profile

Toxicological Information

The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system. [3]Ingestion may cause systemic effects. While specific data for this compound is limited, the analogous 3-Nitropropionic acid is known to be a mitochondrial toxin.

Stability and Reactivity

The compound is stable under recommended storage conditions. [5]However, it is incompatible with:

-

Strong oxidizing agents

-

Strong bases

-